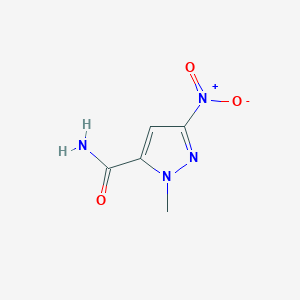

1-methyl-3-nitro-1H-pyrazole-5-carboxamide

CAS No.: 1245772-60-4

Cat. No.: VC5573582

Molecular Formula: C5H6N4O3

Molecular Weight: 170.128

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245772-60-4 |

|---|---|

| Molecular Formula | C5H6N4O3 |

| Molecular Weight | 170.128 |

| IUPAC Name | 2-methyl-5-nitropyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C5H6N4O3/c1-8-3(5(6)10)2-4(7-8)9(11)12/h2H,1H3,(H2,6,10) |

| Standard InChI Key | KAXXUUUYVUKDKF-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=N1)[N+](=O)[O-])C(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₅H₆N₄O₃, with a molecular weight of 170.13 g/mol. Key structural features include:

-

A pyrazole ring with two adjacent nitrogen atoms.

-

Substituents: methyl (position 1), nitro (position 3), and carboxamide (position 5).

| Property | Value |

|---|---|

| CAS Number | 1245772-60-4 |

| IUPAC Name | 2-methyl-5-nitropyrazole-3-carboxamide |

| SMILES | CN1C(=CC(=N1)N+[O-])C(=O)N |

| XLogP3 | 0.7 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.46 (s, 1H), 8.29 (s, 1H), 8.26 (s, 1H), 3.86 (s, 3H) .

-

IR: Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (asymmetric NO₂ stretch) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most efficient route involves ammonolysis of methyl 2-methyl-4-nitro-pyrazole-3-carboxylate:

-

Reagents: Methyl ester precursor, ammonium hydroxide (30% w/w).

-

Conditions: Tetrahydrofuran (THF), 100°C, 16 hours.

Reaction Scheme:

Industrial Methods

-

Continuous Flow Nitration: Enhances safety and yield by optimizing temperature (50–70°C) and mixing efficiency.

-

Purification: Crystallization from acetone or ethyl acetate achieves >97% purity .

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | 364.4 ± 22.0 °C (predicted) |

| Density | 1.7 ± 0.1 g/cm³ |

| Solubility | Moderate in DMSO, DMF; poor in water |

| LogP | 0.7 (calculated) |

Biological Activity and Mechanisms

Anticancer Effects

-

Cell Line Inhibition: Demonstrates potent activity against MDA-MB-231 (breast cancer, IC₅₀ = 2.43 μM) and HepG2 (liver cancer, IC₅₀ = 4.98 μM).

-

Mechanism: Disrupts microtubule assembly, inducing apoptosis via caspase-3 activation (1.5-fold increase at 1 μM) .

Antimicrobial Activity

-

Target: Inhibits bacterial succinate dehydrogenase (Ki = 0.8 μM), blocking mitochondrial respiration.

-

Antifungal Activity: Effective against Fusarium oxysporum (MIC = 12.5 μg/mL) .

Comparative Analysis with Analogues

| Compound | Key Difference | IC₅₀ (MDA-MB-231) |

|---|---|---|

| 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide | Nitro group at C3 | 2.43 μM |

| 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | Lacks nitro group | >50 μM |

Applications in Drug Development

Medicinal Chemistry

-

Scaffold for Anticancer Agents: Serves as a precursor for tubulin polymerization inhibitors .

-

Antimicrobial Hybrids: Combined with fluoroquinolones to enhance bacterial membrane penetration .

Agricultural Chemistry

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume